ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of benzothiazole, furan, and thienopyridine moieties, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d]thiazole and furan-2-carboxylic acid derivatives. These intermediates are then subjected to condensation reactions, cyclization, and esterification under controlled conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other heterocyclic compounds such as:
Benzothiazoles: Known for their antimicrobial and anticancer properties.
Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Thienopyridines: Commonly investigated for their cardiovascular and anti-inflammatory activities.
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic moieties, potentially leading to a wide range of biological activities and applications.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-2-28-22(27)25-10-9-13-17(12-25)31-21(24-19(26)15-7-5-11-29-15)18(13)20-23-14-6-3-4-8-16(14)30-20/h3-8,11H,2,9-10,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRDYHURJIDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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